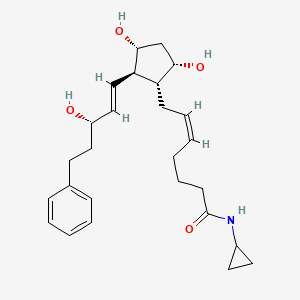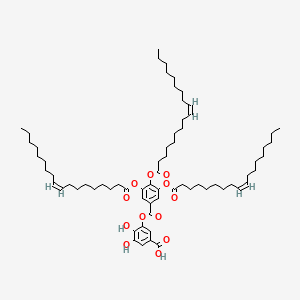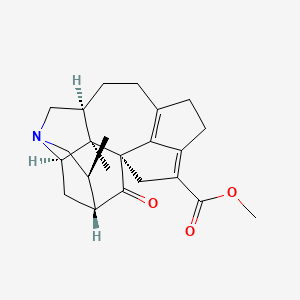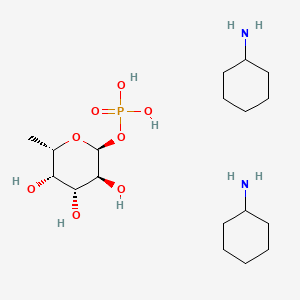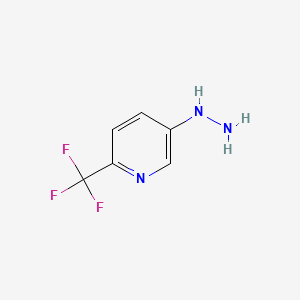
5-肼基-2-(三氟甲基)吡啶
描述
5-Hydrazinyl-2-(trifluoromethyl)pyridine: is a chemical compound with the molecular formula C6H6F3N3 . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both hydrazinyl and trifluoromethyl groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications .
科学研究应用
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthesis: Acts as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Medicine:
Drug Development: Explored for its potential use in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry:
Pesticides: Utilized in the development of agrochemicals due to its bioactive properties.
Materials Science: Used in the synthesis of novel materials with specific properties .
作用机制
Target of Action
It is noted as a derivative of polycyclic heteroaromatic compounds
Mode of Action
It is known to be a useful modulator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel , which plays a crucial role in pain sensation.
Biochemical Pathways
Given its role as a TRPA1 modulator , it may influence the pathways associated with pain perception and inflammation
Result of Action
Given its role as a TRPA1 modulator , it may have potential effects on pain perception and inflammation at the molecular and cellular levels.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction can be represented as follows:
2-Chloro-5-(trifluoromethyl)pyridine+Hydrazine hydrate→5-Hydrazinyl-2-(trifluoromethyl)pyridine+HCl
Industrial Production Methods: While specific industrial production methods for 5-Hydrazinyl-2-(trifluoromethyl)pyridine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
化学反应分析
Types of Reactions:
Oxidation: 5-Hydrazinyl-2-(trifluoromethyl)pyridine can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of substituted pyridine derivatives
相似化合物的比较
- 2-Hydrazinyl-5-(trifluoromethyl)pyridine
- 5-(Trifluoromethyl)-2-pyridinol
- 5-(Trifluoromethyl)-2-pyridylhydrazine
Comparison:
- Unique Properties: The combination of hydrazinyl and trifluoromethyl groups in 5-Hydrazinyl-2-(trifluoromethyl)pyridine provides unique reactivity and bioactivity compared to its analogs.
- Reactivity: The presence of the trifluoromethyl group increases the compound’s stability and resistance to metabolic degradation, making it more suitable for pharmaceutical applications.
- Applications: While similar compounds may share some applications, 5-Hydrazinyl-2-(trifluoromethyl)pyridine’s specific structure allows for unique interactions in both chemical and biological systems .
属性
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-2-1-4(12-10)3-11-5/h1-3,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLXIDZXMUALHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670740 | |
| Record name | 5-Hydrazinyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035173-53-5 | |
| Record name | 5-Hydrazinyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

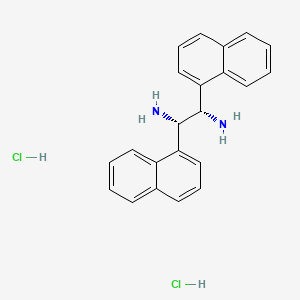
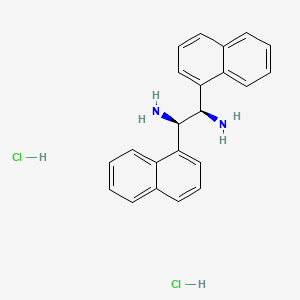
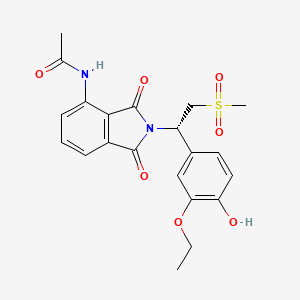
![2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid](/img/structure/B580214.png)
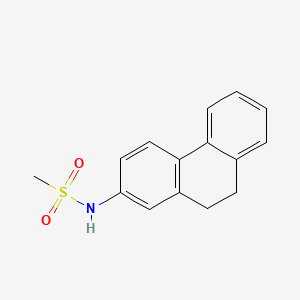

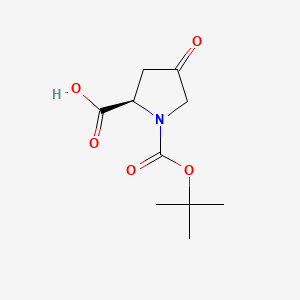
![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)
